N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
説明
特性
IUPAC Name |
N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24-10-12-25(13-11-24)26-18-9-5-8-17(18)20(23-21(26)28)29-15-19(27)22-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEVVIPGIZHJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases, and protein kinase B (PKB or Akt), which are key components of intracellular signaling pathways regulating growth and survival.
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. They provide ATP-competitive, nano-molar inhibition with selectivity for their targets.
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway. This pathway is a key downstream component in the activation of PKB, leading to the phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
生物活性
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is , with a molecular weight of 427.57 g/mol. The compound features a benzyl group attached to a thioacetamide moiety linked to a piperazine derivative, which is significant in determining its biological activity.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Its structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Anticancer Properties
Molecular docking studies have shown that N-benzyl derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a pivotal player in cancer cell proliferation. For instance, a related compound demonstrated significant binding affinity to EGFR with an IC50 value comparable to standard anticancer drugs .
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have reported that derivatives of this compound showed selectivity towards COX-II over COX-I, indicating a favorable profile for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Research Findings
| Study | Compound Tested | Target | IC50 Value | Activity |
|---|---|---|---|---|
| Chahal et al. (2023) | N-benzyl derivative | COX-II | 0.52 μM | High selectivity and potency |
| Hwang et al. (2023) | Related pyrazole derivatives | COX-I/II | 5.01 μM | Moderate inhibition |
| Alegaon et al. (2023) | Pyrido derivatives | EGFR | Similar to Olmitinib | Anticancer activity |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer effects of N-benzyl derivatives on human colon cancer (HT29) and prostate cancer (DU145) cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
- Case Study on Anti-inflammatory Properties : In vivo experiments demonstrated that compounds similar to N-benzyl derivatives significantly reduced edema in animal models of inflammation, supporting their potential as therapeutic agents for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
